(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
Brand Name: Vulcanchem
CAS No.: 67920-48-3
VCID: VC0043796
InChI: InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12?,19?,20-/m1/s1
SMILES: CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4
Molecular Formula: C20H20O5
Molecular Weight: 340.375

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

CAS No.: 67920-48-3

Cat. No.: VC0043796

Molecular Formula: C20H20O5

Molecular Weight: 340.375

* For research use only. Not for human or veterinary use.

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one - 67920-48-3

Specification

CAS No. 67920-48-3
Molecular Formula C20H20O5
Molecular Weight 340.375
IUPAC Name (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
Standard InChI InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12?,19?,20-/m1/s1
Standard InChI Key HCKMSYACKQLOPY-YJJFLIPZSA-N
SMILES CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4
Appearance Oil

Introduction

Chemical Identity and Nomenclature

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one is a complex organic molecule with the Chemical Abstracts Service (CAS) registry number 67920-48-3 . This compound belongs to the benzofuran class of heterocyclic compounds and is also known by alternative names including 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan . The compound name indicates specific stereochemistry at the 5-position (R configuration), which is critical for understanding its three-dimensional structure and potential biological interactions.

The compound possesses a molecular formula of C₂₀H₂₀O₅ with a precise molecular weight of 340.375 g/mol . The systematic nomenclature reflects its complex structure containing multiple functional groups including a benzodioxol moiety, a dihydrobenzofuran core, a methoxy group, a methyl substituent, and a propenyl (allyl) group.

Structural Identifiers

The compound can be uniquely identified through several standardized chemical identifiers:

Identifier TypeValue
CAS Number67920-48-3
Molecular FormulaC₂₀H₂₀O₅
Molecular Weight340.375 g/mol
InChIInChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12?,19?,20-/m1/s1
InChIKeyHCKMSYACKQLOPY-YJJFLIPZSA-N
SMILESCC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4

The structural identifiers provided above allow for unambiguous identification of the compound in chemical databases and literature .

Structural Characteristics

The compound (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one features a complex molecular architecture centered around a dihydrobenzofuran core. This heterocyclic foundation is decorated with multiple functional groups that contribute to its structural complexity and potential biological activity.

Key Structural Elements

The molecule contains several key structural elements:

  • A 2,3-dihydro-1-benzofuran-6-one core structure

  • A 1,3-benzodioxol (methylenedioxy) group at the 2-position

  • A methoxy substituent at the 5-position

  • A methyl group at the 3-position

  • A prop-2-enyl (allyl) group at the 5-position

  • R-stereochemistry at the 5-position

The benzodioxol moiety contains a methylenedioxy functional group, which creates a five-membered dioxole ring fused to a benzene ring. This structural feature is commonly found in natural products with various biological activities . The dihydrobenzofuran system consists of a benzene ring fused to a five-membered furan ring, where two carbon atoms in the furan ring are saturated, creating a partially reduced heterocyclic system .

Stereochemistry

The stereochemical designation (5R) indicates that the compound possesses a specific three-dimensional arrangement at the 5-position carbon atom. Some sources also refer to the compound using alternative stereochemical notation such as [2S-(2alpha,3beta,5beta)] , highlighting the importance of stereochemistry in defining the compound's exact spatial arrangement. Stereochemistry plays a crucial role in determining biological activity and interaction with potential biochemical targets .

Natural Occurrence and Sources

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one is a natural product that belongs to the lignan class of compounds. Lignans are a group of phenylpropanoid dimers that are widely distributed in plants and possess diverse biological activities.

Botanical Sources

The compound has been identified in specific plant sources:

  • The trunk wood of Nectandra miranda

  • Ocotea porosa

Both Nectandra miranda and Ocotea porosa belong to the Lauraceae family, which is known for producing various bioactive compounds including alkaloids, lignans, and neolignans. The occurrence of this compound in these related plant species suggests its potential role in the chemical ecology and defense mechanisms of Lauraceae plants. Lignans like this compound are secondary metabolites in plants that often serve protective functions against herbivores and pathogens .

Physical and Chemical Properties

Understanding the physical and chemical properties of (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one is essential for its characterization, handling, and potential applications in research and industry.

Physical State and Appearance

The compound appears as an oil at room temperature, indicating a liquid physical state . This property influences its handling procedures and storage requirements.

Solubility Profile

The compound demonstrates solubility in various organic solvents but is generally insoluble in water, which is typical for compounds with multiple aromatic rings and hydrophobic features. Its solubility profile includes:

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterInsoluble (presumed based on structure)

This solubility pattern is consistent with the compound's structure, which contains several aromatic rings and hydrophobic groups .

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one has several research applications, primarily centered around its use as a reference standard in analytical chemistry and natural product research.

Research Applications

Hazard TypeClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Respiratory IrritationNot categorizedH335: May cause respiratory irritation

The compound bears the signal word "Warning" on its safety data sheet, indicating moderate hazard potential .

SupplierCatalog NumberPurityAvailable SizesPrice Range (as of April 2025)
AK Scientific6743EJ95%Not specifiedNot provided
ALB Materials IncALB-RS-0297695%5 mgNot provided
Vulcan ChemVC0043796Not specifiedNot specifiedNot provided
ClinivexRCLN265399Not specifiedNot specifiedNot provided
CymitQuimicaTM-TN250898%5 mg, 1 mL*10mM (DMSO)€560.00 - €580.00
ChemFacesCFN96289Not specifiedMultiple options (1-25 mg)Not provided

Prices where available indicate that this compound is a specialty research chemical with relatively high cost per unit mass, reflecting its status as a natural product reference standard .

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